ドデシルガレート

概要

説明

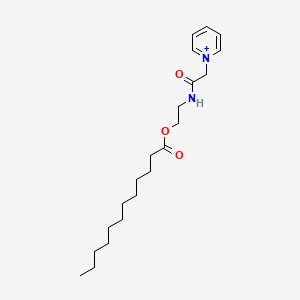

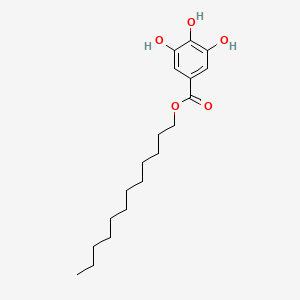

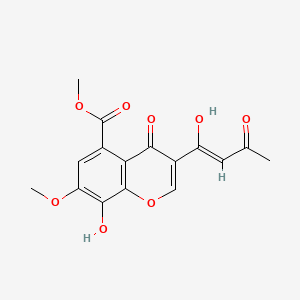

ドデシルガレートは、ラウリルガレートとしても知られており、ドデカノールと没食子酸から生成されるエステルです。食品や化粧品業界で広く抗酸化剤および保存料として使用されています。 この化合物は、真菌、酵母、およびバクテリアの成長を阻害する能力で知られており、さまざまな製品に貴重な添加物となっています .

科学的研究の応用

ドデシルガレートは、科学研究で幅広い用途を持っています。

化学: エステル化と抗酸化メカニズムを研究するためのモデル化合物として使用されます。

生物学: 研究では、さまざまな微生物の成長を阻害する効果が示されており、微生物学的研究に役立ちます。

医学: ドデシルガレートは、抗ウイルス活性や抗がん活性など、その潜在的な治療効果について調査されています。

作用機序

ドデシルガレートがその効果を発揮する主なメカニズムは、その抗酸化活性によるものです。フリーラジカルを捕捉し、脂質過酸化を阻害することにより、細胞を酸化ストレスから保護します。 この化合物は、スーパーオキシドジスムターゼやカタラーゼなど、酸化ストレス経路に関与する酵素などの分子標的と相互作用します .

類似の化合物:

プロピルガレート: 没食子酸のもう1つのエステルで、食品や化粧品で抗酸化剤として使用されます。

オクチルガレート: 構造は似ていますが、ドデシル基の代わりにオクチル基があり、抗酸化剤としても使用されます。

メチルガレート: 没食子酸のより単純なエステルで、その抗酸化特性によるさまざまな用途で使用されます。

ドデシルガレートの独自性: ドデシルガレートは、より長いアルキル鎖を持つため、親油性が向上し、脂質膜に組み込まれる能力が高まります。 この特性により、細胞膜や化粧品配合など、脂質が豊富な環境を保護する上で特に効果的です .

生化学分析

Biochemical Properties

Dodecyl gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, dodecyl gallate inhibits the proliferation of cancer cells by interacting with enzymes involved in the cell cycle and apoptosis pathways . It has been shown to inhibit the bacterial membrane respiratory chain, thereby exhibiting antibacterial activity . Additionally, dodecyl gallate decreases lipid peroxidation and scavenges reactive oxygen species, protecting cells from oxidative damage .

Cellular Effects

Dodecyl gallate exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in human osteosarcoma cells by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, dodecyl gallate enhances hepatic antioxidant status and increases p53 expression, thereby preventing hepatotoxicity . It also inhibits the proliferation of leukemic cells, lymphocytes, and melanoma cells .

Molecular Mechanism

The molecular mechanism of dodecyl gallate involves several pathways. It induces apoptosis by activating caspases 8 and 3, cleaving poly (ADP-ribose) polymerase (PARP), and disrupting mitochondrial membrane permeability . Dodecyl gallate increases the Bax/Bcl-2 ratio and decreases the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein and survivin . These interactions lead to the activation of the apoptotic pathway and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecyl gallate change over time. The compound is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that dodecyl gallate maintains its antioxidant properties and continues to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to potential degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of dodecyl gallate vary with different dosages in animal models. At low doses, it exhibits protective effects, such as enhancing antioxidant status and preventing hepatotoxicity . At high doses, dodecyl gallate may exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

Dodecyl gallate is involved in several metabolic pathways. It is metabolized to gallic acid and dodecanol, which are further processed by the body . The compound interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion . Dodecyl gallate also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, dodecyl gallate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as solubility, bioavailability, and tissue-specific transport mechanisms .

Subcellular Localization

Dodecyl gallate’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its antioxidant and apoptotic activities .

準備方法

合成経路と反応条件: ドデシルガレートは、ドデカノールと没食子酸のエステル化によって合成されます。反応には通常、硫酸などの酸触媒を使用して、エステル化プロセスを促進します。反応は還流条件下で行われ、反応物をエステル生成物に完全に変換することが保証されます。

工業的生産方法: 工業的には、ドデシルガレートの生産は、同様のエステル化プロセスをより大規模に行います。反応条件は、収率と純度を最大限に高めるように最適化されます。 生成物はその後、蒸留または再結晶によって精製され、商業用途に必要な品質が得られます .

化学反応の分析

反応の種類: ドデシルガレートは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化生成物を生成するために酸化される可能性があります。

還元: 還元反応によって、ドデシルガレートは対応するアルコールに変換される可能性があります。

置換: エステル基が他の官能基に置き換わる求核置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。

生成される主な生成物:

酸化: キノンやその他の酸化された誘導体。

還元: アルコールやその他の還元された形態。

類似化合物との比較

Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

Octyl gallate: Similar in structure but with an octyl group instead of a dodecyl group, also used as an antioxidant.

Methyl gallate: A simpler ester of gallic acid, used in various applications for its antioxidant properties.

Uniqueness of Dodecyl Gallate: Dodecyl gallate stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it particularly effective in protecting lipid-rich environments, such as cell membranes and cosmetic formulations .

特性

IUPAC Name |

dodecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFJAMTCNSJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048189 | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or creamy-white odourless solid, Solid | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, freely soluble in ethanol and ether | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

1166-52-5 | |

| Record name | Dodecyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl gallate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

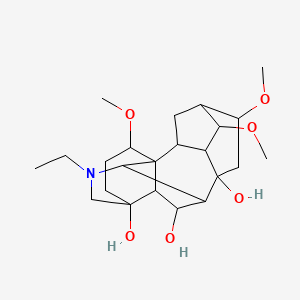

![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)